![molecular formula C13H14O7 B2809003 2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid CAS No. 682805-47-6](/img/structure/B2809003.png)
2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid” is a derivative of the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of TMP derivatives has been reported in several studies . For instance, a series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized by a facile and one-pot step . The synthesis was achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Molecular Structure Analysis
The TMP group, which is a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .Chemical Reactions Analysis
The TMP group is known to be involved in various chemical reactions, contributing to the bioactivity of the compounds it is part of . For instance, TMP-bearing compounds have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .Physical And Chemical Properties Analysis
The physical and chemical properties of TMP derivatives can vary. For instance, the molecular weight of 3,4,5-Trimethoxyphenylacetic acid, a related compound, is 226.23 .Scientific Research Applications
Antifungal and Antioxidant Properties
- Antifungal and Antioxidant Evaluation : Research on the bark of Nectandra megapotamica led to the isolation of compounds including 3,4,5-trimethoxybenzoic acid, which displayed notable antifungal activities against strains like Candida albicans and antioxidant properties (Garcez et al., 2009).
Chemical Synthesis and Bioprocessing
- Synthesis of Methacrylic Acid : An integrated process involving bioconversion and catalytic dehydration has been used to produce methacrylic acid from related propanediol compounds, presenting an environmentally benign production route (Pyo et al., 2012).
- Biosynthesis of 1,2-Propanediol : E. coli has been engineered for the de novo biosynthesis of 1,2-propanediol, a compound with broad industrial applications, showcasing a successful bioconversion of lactic acid (Niu et al., 2018).
Catalysis and Industrial Applications
- Glycerol Hydrogenolysis : Rhenium-promoted Pt-catalysis has been studied for converting glycerol to propanediols, demonstrating a bifunctional catalyst mechanism beneficial for industrial processes (Falcone et al., 2015).
- Extraction of 1,3-Propanediol : Research explored efficient methods for separating 1,3-propanediol from fermentation broths, crucial for industrial production of polymers (Dehua, 2001).
Downstream Processing and Microbial Production
- Separation of Diols : The recovery and purification of diols like 1,3-propanediol from fermentation broths, significant in microbial production, are reviewed, highlighting challenges and potential improvements (Xiu & Zeng, 2008)
- Microbial Production of 1,2-Propanediol : A review discussed biological strategies for producing 1,2-propanediol, emphasizing the need for metabolic pathways and production hosts that can deliver high yields (Saxena et al., 2010).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : Studies on thiazolidinedione derivatives, including compounds with the 3,4,5-trimethoxyphenyl group, showed significant inhibition of mild steel corrosion, providing insights into novel corrosion inhibitors (Yadav et al., 2015).
Bioresource Utilization
- Degradable Thermosets from Bioresources : Research demonstrated the use of carboxylic acid functional trimers, derived from related propanediol compounds, for creating sustainable, degradable thermosets, blending material hardness and flexibility (Ma et al., 2016).
properties
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O7/c1-18-9-5-7(4-8(12(14)15)13(16)17)6-10(19-2)11(9)20-3/h4-6H,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIHEZMCYDPQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2808920.png)
![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2808922.png)
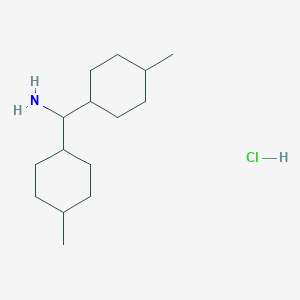
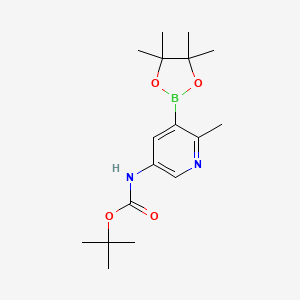
![4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride](/img/structure/B2808925.png)
![1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2808927.png)
![2-benzoyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide](/img/structure/B2808931.png)
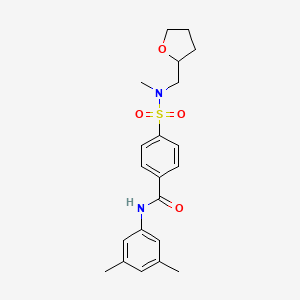
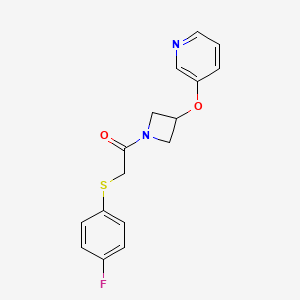
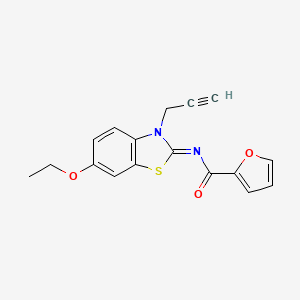
![Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2808937.png)
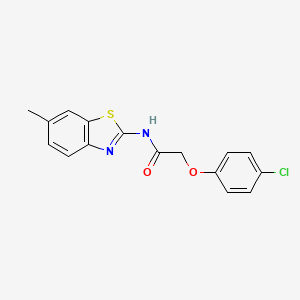
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2808941.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2808942.png)